6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pazopanib: A pyrimidine-based drug used in cancer treatment.
Dasatinib: Another pyrimidine-based drug used in the treatment of leukemia.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C29H28N4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
6-benzyl-N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C29H28N4/c1-19-15-16-25(17-20(19)2)31-28-26(18-23-11-7-5-8-12-23)21(3)30-29-27(22(4)32-33(28)29)24-13-9-6-10-14-24/h5-17,31H,18H2,1-4H3 |
InChI Key |
UVVVCSPWPXQLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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